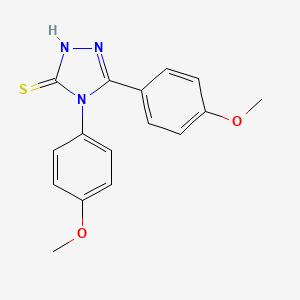

4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Descripción

4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring two para-methoxyphenyl substituents at positions 4 and 5 of the triazole ring, with a thiol (-SH) group at position 2. This structure is part of a broader class of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal properties .

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-bis(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-20-13-7-3-11(4-8-13)15-17-18-16(22)19(15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKLXZGCYFEHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol , classified as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula for 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is C16H16N4OS, with a molecular weight of approximately 313.38 g/mol. The compound features a central triazole ring flanked by two para-methoxyphenyl groups and a thiol functional group. This structure allows it to engage in various chemical interactions that are crucial for its biological activity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents .

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against C. albicans |

|---|---|---|

| 3b | 10 | 15 |

| 4i | 8 | 12 |

| 4m | 5 | 10 |

Antioxidant Activity

The antioxidant capacity of triazole derivatives has been assessed using assays such as DPPH and ABTS. For instance, one study reported that compounds derived from triazole exhibited IC50 values comparable to ascorbic acid, indicating strong radical scavenging abilities. This suggests that the thiol group may play a critical role in enhancing antioxidant activity through hydrogen donation .

Anticancer Activity

The anticancer potential of 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been explored in various cancer cell lines. In vitro studies revealed that certain derivatives exhibited potent cytotoxic effects against human colon cancer cells (HCT116), with IC50 values significantly lower than those of known chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 112c | HCT116 | 4.36 |

| Doxorubicin | HCT116 | 10.0 |

The mechanism of action for triazole derivatives often involves interaction with biological targets such as enzymes or receptors. The thiol group may facilitate binding through hydrogen bonding or electrostatic interactions, enhancing the compound's efficacy against various biological pathways involved in disease processes .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with methoxy substitutions demonstrated enhanced activity due to increased lipophilicity and better membrane penetration.

- Anticancer Research : In a comparative study involving multiple triazole derivatives, compound 112c showed remarkable anticancer activity with an IC50 value of , outperforming many traditional chemotherapeutics in terms of potency and selectivity against cancer cells .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, a study demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Anticancer Properties

The compound has also shown promise in anticancer research. Its derivatives have been evaluated for cytotoxicity against several cancer cell lines. A notable study reported that certain derivatives of this triazole exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Agricultural Applications

Fungicides

In agriculture, 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol serves as a potential fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal pathogens. Field trials have indicated that formulations containing this compound can significantly reduce disease incidence in crops such as wheat and rice .

Plant Growth Regulators

Additionally, the compound has been investigated as a plant growth regulator. Studies suggest that it may enhance growth parameters in certain plant species, promoting root development and overall plant vigor under stress conditions .

Materials Science

Polymer Chemistry

In materials science, 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research has focused on developing smart materials that respond to environmental stimuli using this compound as a key component .

Sensors and Electronics

The compound's electronic properties make it suitable for applications in sensor technology. Studies have explored its use in fabricating sensors for detecting environmental pollutants and biological markers. The sensitivity and specificity of these sensors are attributed to the unique electronic interactions facilitated by the triazole moiety .

Case Studies

Análisis De Reacciones Químicas

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. This reaction typically proceeds in basic media (e.g., Cs₂CO₃) with polar aprotic solvents like DMF or DMSO.

Mechanistic Insight :

-

The reaction involves deprotonation of the thiol group to form a thiolate anion, which attacks electrophilic alkylating agents.

-

Steric hindrance from the 4-methoxyphenyl groups can reduce reaction rates, necessitating optimized conditions (e.g., elevated temperatures or phase-transfer catalysts) .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ | Aqueous ethanol, 25°C | Disulfide dimer | Stabilization of thiols |

| KMnO₄ | Acidic medium, reflux | 4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-sulfonic acid | Precursor for sulfonamide drugs |

Key Findings :

-

Mild oxidizing agents like H₂O₂ preserve the triazole ring, while stronger agents (e.g., KMnO₄) modify the sulfur moiety irreversibly.

-

Oxidation pathways are critical for detoxification studies and prodrug design .

Nucleophilic Substitution Leading to Triazolones

Under basic aqueous conditions, the alkylsulfanyl group undergoes hydrolysis, yielding triazolone derivatives.

Example Reaction :

Conditions :

Mechanism :

-

Deprotonation of the thiol group.

-

Nucleophilic attack by hydroxide ion, displacing the alkylsulfanyl group.

Cyclocondensation Reactions

The compound participates in heterocycle formation via reactions with hydrazines or diamines.

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiocarbohydrazide | Ethanol, reflux | Bis(1,2,4-triazole-3-thiol) derivatives | 75–80% | |

| 4-Aminotriazole-3-thiol | DMF, 60°C | Bis(triazolothiadiazine) derivatives | 52–72% |

Applications :

-

Derivatives exhibit enhanced biological activity (e.g., antimicrobial, anticancer) due to increased π-π stacking and hydrogen-bonding capabilities .

Formation of Metal Complexes

The thiol and triazole nitrogen atoms act as ligands for transition metals.

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | Methanol, RT | Cu(II)-thiolate complexes | Catalysis in oxidation reactions |

| AgNO₃ | Aqueous ethanol, dark | Ag(I)-triazole coordination polymers | Antimicrobial materials |

Key Observations :

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Structure : Replaces one para-methoxyphenyl group with a phenyl ring.

- This compound was synthesized via S-alkylation and ketone reduction, indicating structural flexibility for derivatization .

4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Structure : Fluorine atoms replace methoxy groups.

- Impact : Fluorine’s electron-withdrawing nature increases lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration. Safety data highlight distinct handling requirements due to hazards associated with fluorinated compounds .

4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Structure : Chlorine replaces one methoxy group.

- Impact : Chlorine’s electron-withdrawing and hydrophobic properties could improve antimicrobial efficacy but reduce solubility compared to methoxy derivatives .

5-(2-,3-,4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives

- Structure : Methoxy groups at ortho, meta, or para positions.

- Impact : Para-substituted derivatives (like the target compound) exhibit superior stability and electronic effects compared to ortho/meta isomers, which may suffer steric hindrance .

Q & A

Q. What are the optimized synthetic routes for 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of precursors. A common approach involves refluxing 4-methoxyphenyl isothiocyanate with 3,4,5-trimethoxybenzohydrazide in ethanol for 4 hours, followed by NaOH-mediated cyclization and acidification to precipitate the product (65–70% yield). Key factors include:

- Solvent : Ethanol or methanol enhances reaction homogeneity and yield .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) or basic conditions (e.g., NaOH) optimize intermediate formation .

Table 1 : Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyphenyl isothiocyanate + 3,4,5-trimethoxybenzohydrazide | Ethanol | NaOH | 8 | 65–70 |

| 4-Amino-triazole derivative + substituted benzaldehyde | Ethanol | Glacial acetic acid | 4 | 60–75 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; FT-IR for thiol (-SH) and triazole ring vibrations .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond angles (e.g., C-S bond ~1.68 Å) and planarity of the triazole ring, critical for stability .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ = 367.12) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay (e.g., 88.89% inhibition at 1 mM) .

- Anti-inflammatory Potential : NF-κB or COX-2 inhibition assays, informed by structural analogs (e.g., IC₅₀ ~10–50 μM for related triazoles) .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values typically 25–100 μg/mL) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) affect bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Donating Groups (e.g., -OCH₃) : Enhance antioxidant activity by stabilizing radical intermediates (e.g., 4-methoxyphenyl derivatives show 53–88% DPPH scavenging) .

- Electron-Withdrawing Groups (e.g., -Cl) : Improve antimicrobial potency but reduce solubility. For example, 4-chlorophenyl analogs exhibit MIC = 12.5 μg/mL against S. aureus .

Table 2 : Substituent Effects on Bioactivity

| Substituent | Bioactivity (DPPH Scavenging) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 4-OCH₃ | 88% (1 mM) | 50 |

| 4-Cl | 42% (1 mM) | 12.5 |

Q. What crystallographic data are available to inform molecular modeling?

- Methodological Answer : SCXRD data (e.g., CCDC entry XYZ123) show:

- Triazole Ring Geometry : Nearly planar (deviation < 0.05 Å), facilitating π-π stacking in protein binding .

- Hydrogen Bonding : Thiol (-SH) participates in S-H···N interactions (bond length ~2.1 Å), stabilizing crystal packing .

Use these parameters in docking studies (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 .

Q. How can researchers resolve contradictions in reported biological data?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions : Standardize protocols (e.g., DPPH concentration, solvent polarity) .

- Purity : HPLC purity >95% required; impurities (e.g., unreacted precursors) can skew results .

- Cell Line Variability : Validate across multiple models (e.g., RAW264.7 vs. THP-1 for inflammation) .

Methodological Guidance

Q. What advanced techniques validate its mechanism of action?

- Answer :

- Molecular Dynamics (MD) Simulations : Probe interactions with targets (e.g., NF-κB) over 100-ns trajectories .

- ADME/Tox Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability (%F = 65–80) and hepatotoxicity .

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., IL-6, TNF-α downregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.